molecular formula C9H13NO2 B1502643 (2-Amino-5-ethoxyphenyl)methanol CAS No. 647843-26-3

(2-Amino-5-ethoxyphenyl)methanol

Cat. No.: B1502643
CAS No.: 647843-26-3
M. Wt: 167.2 g/mol
InChI Key: NFEMNXFVKQCFHJ-UHFFFAOYSA-N
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Description

(2-Amino-5-ethoxyphenyl)methanol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 2, an ethoxy group (-OCH₂CH₃) at position 5, and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 183.21 g/mol (calculated). The ethoxy group enhances lipophilicity compared to smaller alkoxy substituents, while the amino and hydroxymethyl groups provide reactive sites for derivatization. Potential applications include pharmaceutical intermediates, agrochemicals, or ligands in coordination chemistry.

Properties

CAS No.

647843-26-3

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

(2-amino-5-ethoxyphenyl)methanol

InChI

InChI=1S/C9H13NO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6,10H2,1H3

InChI Key

NFEMNXFVKQCFHJ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)N)CO

Canonical SMILES

CCOC1=CC(=C(C=C1)N)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (2-Amino-5-ethoxyphenyl)methanol, differing in substituent positions, functional groups, or stereochemistry:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Features/Applications Evidence ID
This compound - C₉H₁₃NO₂ -NH₂ (C2), -OCH₂CH₃ (C5), -CH₂OH 183.21 Pharmaceutical synthesis, ligand design -
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol 203207-17-4 C₉H₁₃NO₂ -CH₃ (C2), -CH(NH₂)CH₂OH (C5, S-configuration) 167.21 Chiral intermediates, drug candidates
2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol 1184372-13-1 C₁₁H₁₆FN₂O -F (C5), -N(CH₃)CH₂CH₂OH (C2) 220.26 Bioactive molecules, CNS drug research
2-(3-Amino-5-methoxyphenyl)ethanol 354512-41-7 C₉H₁₃NO₂ -NH₂ (C3), -OCH₃ (C5), -CH₂CH₂OH (C2) 167.21 Antioxidant synthesis, polymer additives
2-[(2-Amino-5-ethoxyphenyl)thio]acetic acid - C₁₀H₁₃NO₃S -NH₂ (C2), -OCH₂CH₃ (C5), -S-CH₂COOH 243.28 Chelating agents, enzyme inhibitors

Key Differences and Implications

Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound increases lipophilicity compared to the methoxy group in 2-(3-Amino-5-methoxyphenyl)ethanol . This may enhance membrane permeability in drug candidates but reduce aqueous solubility.

Functional Group Reactivity: Hydroxymethyl (-CH₂OH) vs. Thioacetic Acid (-S-CH₂COOH): The hydroxymethyl group in the target compound allows for oxidation to carboxylic acids or esterification, whereas the thioacetic acid group in 2-[(2-Amino-5-ethoxyphenyl)thio]acetic acid enables metal chelation and disulfide bond formation .

Stereochemical Considerations: (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol has a stereocenter, which may confer enantioselective bioactivity. The target compound lacks stereocenters unless synthesized with specific chirality, simplifying production but limiting stereospecific applications.

Melting/Boiling Points: Ethoxy and thioacetic acid groups may increase melting points due to hydrogen bonding and polarity, whereas methyl groups (e.g., in ) could lower them.

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